2-Fluoro-4-methyl-5-nitrophenylacetic acid
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Overview
Description
2-Fluoro-4-methyl-5-nitrophenylacetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenylacetic acid backbone.
Preparation Methods
The synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-Fluoro-4-methylphenylacetic acid, followed by purification and characterization using techniques such as NMR and mass spectrometry . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
2-Fluoro-4-methyl-5-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methyl-5-nitrophenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the fluorine atom may influence the compound’s binding affinity to certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Fluoro-4-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a fluorine and nitro group but differs in its core structure, which includes a furan ring.
2-Fluoro-4-methylphenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-5-nitrophenylacetic acid: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-2-7(10)6(4-9(12)13)3-8(5)11(14)15/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWSYFOFGZNLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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